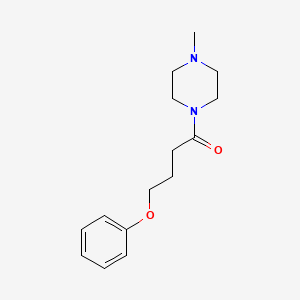
1-methyl-4-(4-phenoxybutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(4-phenoxybutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(4-phenoxybutanoyl)piperazine is not fully understood. However, it is believed to interact with ion channels in the cell membrane, leading to changes in the flow of ions such as calcium and potassium. This, in turn, can affect various cellular processes such as cell signaling, gene expression, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell death in cancer cells, inhibit the aggregation of beta-amyloid protein in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. It has also been shown to affect the activity of ion channels and neurotransmitter receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-4-(4-phenoxybutanoyl)piperazine in lab experiments is its unique properties and potential applications. It can be used to study various cellular processes and has potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity and lack of specificity. It can affect various ion channels and cellular processes, making it difficult to study specific targets.
Direcciones Futuras
There are several future directions for the study of 1-methyl-4-(4-phenoxybutanoyl)piperazine. One direction is to investigate its potential use as a therapeutic agent for various diseases. Another direction is to study its mechanism of action and its effects on specific ion channels and cellular processes. Additionally, further research is needed to determine its toxicity and potential side effects, as well as its specificity for specific targets.
Métodos De Síntesis
The synthesis of 1-methyl-4-(4-phenoxybutanoyl)piperazine involves the reaction between 1-methylpiperazine and 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-methyl-4-(4-phenoxybutanoyl)piperazine has been extensively used in scientific research for various purposes. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as an insecticide and as a tool for studying the structure and function of ion channels.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-9-11-17(12-10-16)15(18)8-5-13-19-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYLFWRADRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6018169.png)
![4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6018182.png)
![N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6018189.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6018194.png)
![6-ethyl-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinan-2-ylidene]quinazolin-2-amine](/img/structure/B6018195.png)
![3-(4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6018198.png)
![potassium {3-[(1-bromo-2-naphthyl)oxy]-2-hydroxypropyl}methylsulfamate](/img/structure/B6018205.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6018206.png)
![3-amino-5-chloro-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6018211.png)
![5,5-dimethyl-2-{1-[(2-methylphenyl)amino]propylidene}-1,3-cyclohexanedione](/img/structure/B6018224.png)
![6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6018240.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)acrylamide](/img/structure/B6018254.png)
![1-(diethylamino)-3-{4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6018255.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6018264.png)